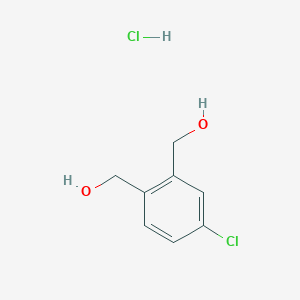
(4-Chloro-1,2-phenylene)dimethanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1,2-phenylene)dimethanol hydrochloride is a chemical compound with the molecular formula C8H9ClO2. It is a white to yellow solid that is used in various chemical and industrial applications. The compound is known for its unique chemical properties and reactivity, making it a valuable substance in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of (4-Chloro-1,2-phenylene)dimethanol hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The process involves the use of chlorinating agents and subsequent treatment with formaldehyde to introduce the hydroxymethyl groups .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1,2-phenylene)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenols, aldehydes, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
(4-Chloro-1,2-phenylene)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-1,2-phenylene)dimethanol: Similar in structure but with a bromine atom instead of chlorine.
(4-Fluoro-1,2-phenylene)dimethanol: Contains a fluorine atom in place of chlorine.
(4-Methyl-1,2-phenylene)dimethanol: Has a methyl group instead of chlorine.
Uniqueness
(4-Chloro-1,2-phenylene)dimethanol hydrochloride is unique due to its specific reactivity and the presence of the chlorine atom, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H10Cl2O2 |
|---|---|
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
[4-chloro-2-(hydroxymethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H9ClO2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3,10-11H,4-5H2;1H |
Clé InChI |
IWKORGWHDBMMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CO)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)

![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
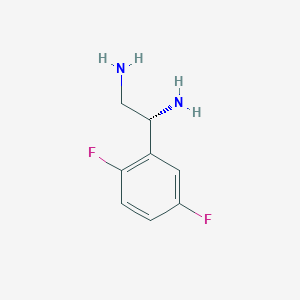
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)

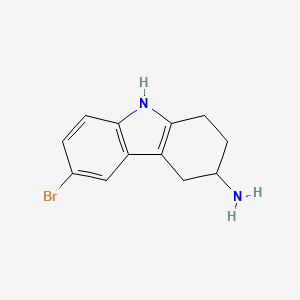
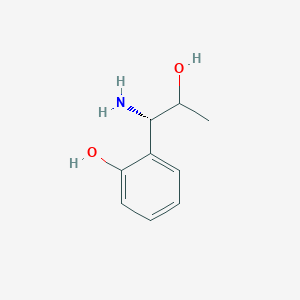
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)


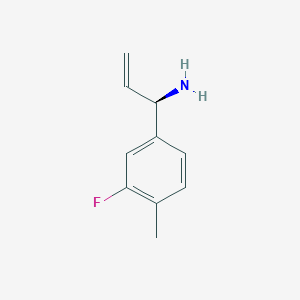
![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
